3,6,9,12,15,18,21,24-Octaoxaheptacosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-nonacosafluoro-2,5,8,11,14,17,20,23-octakis(trifluoromethyl)-
3,6,9,12,15,18,21,24-Octaoxaheptacosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-nonacosafluoro-2,5,8,11,14,17,20,23-octakis(trifluoromethyl)-
Brand Name:
Vulcanchem
CAS No.:
13140-26-6
VCID:
VC0079870
InChI:
InChI=1S/C27F54O9/c28-1(82)2(29,11(39,40)41)83-21(68,69)4(32,13(45,46)47)85-23(72,73)6(34,15(51,52)53)87-25(76,77)8(36,17(57,58)59)89-27(80,81)10(38,19(63,64)65)90-26(78,79)9(37,18(60,61)62)88-24(74,75)7(35,16(54,55)56)86-22(70,71)5(33,14(48,49)50)84-20(66,67)3(30,31)12(42,43)44
SMILES:
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F
Molecular Formula:
C27F54O9
Molecular Weight:
1494.202
3,6,9,12,15,18,21,24-Octaoxaheptacosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-nonacosafluoro-2,5,8,11,14,17,20,23-octakis(trifluoromethyl)-
CAS No.: 13140-26-6
Cat. No.: VC0079870
Molecular Formula: C27F54O9
Molecular Weight: 1494.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13140-26-6 |
|---|---|
| Molecular Formula | C27F54O9 |
| Molecular Weight | 1494.202 |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride |
| Standard InChI | InChI=1S/C27F54O9/c28-1(82)2(29,11(39,40)41)83-21(68,69)4(32,13(45,46)47)85-23(72,73)6(34,15(51,52)53)87-25(76,77)8(36,17(57,58)59)89-27(80,81)10(38,19(63,64)65)90-26(78,79)9(37,18(60,61)62)88-24(74,75)7(35,16(54,55)56)86-22(70,71)5(33,14(48,49)50)84-20(66,67)3(30,31)12(42,43)44 |
| Standard InChI Key | CCQXLJSVUNLMMK-UHFFFAOYSA-N |
| SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator